N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
Description
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is an acetamide derivative characterized by a 4-aminophenyl group, a dimethylaminoethyl chain, and a methoxyacetamide backbone. The compound’s design combines hydrophilic (dimethylaminoethyl, methoxy) and aromatic (4-aminophenyl) moieties, which may enhance solubility and biological interaction .
Properties
CAS No. |
652139-70-3 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3 |
InChI Key |
DBKRBMZKBZYJRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC=C(C=C1)N)C(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
N-Arylation Approach
N-Arylation is a cornerstone for introducing aromatic amine groups. In this method, the 4-aminophenyl moiety is coupled to the acetamide core via palladium-catalyzed cross-coupling.
Procedure
- Substrate Preparation : 2-Methoxyacetic acid is converted to its acid chloride using thionyl chloride.
- Coupling Reaction : The acid chloride reacts with 4-nitroaniline in dichloromethane (DCM) under basic conditions (triethylamine) to form N-(4-nitrophenyl)-2-methoxyacetamide.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding N-(4-aminophenyl)-2-methoxyacetamide.
- Alkylation : The secondary amine is alkylated with 2-chloro-N,N-dimethylethylamine in acetonitrile using potassium carbonate as a base.
Data Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | SOCl₂, DCM, 0°C → RT | 92% | |
| 2 | Et₃N, DCM, RT | 85% | |
| 3 | H₂ (1 atm), Pd/C, MeOH | 78% | |
| 4 | K₂CO₃, CH₃CN, 80°C | 63% |
Total Yield : ~37% (multi-step).
Organometallic Coupling
This method leverages lithium-halogen exchange to form reactive intermediates for acetamide formation.
Procedure
- Lithiation : 4-Bromoaniline is treated with n-butyllithium in tetrahydrofuran (THF) at -78°C.
- Acylation : N-Methoxy-N-methylacetamide is added to the lithiated species, forming a ketone intermediate.
- Amination : The ketone undergoes reductive amination with dimethylamine (NaBH₃CN, MeOH) to introduce the dimethylaminoethyl group.
- Hydrolysis : The methoxy-methyl protecting group is removed via acid hydrolysis (HCl, H₂O).
Data Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | n-BuLi, THF, -78°C | Quant. | |
| 2 | N-Methoxy-N-methylacetamide, -30°C | 79% | |
| 3 | NaBH₃CN, MeOH, RT | 68% | |
| 4 | 2M HCl, reflux | 91% |
Total Yield : ~49%.
Reductive Amination
A one-pot strategy combining acylation and reductive amination simplifies the synthesis.
Procedure
- Schiff Base Formation : 4-Aminophenylamine reacts with 2-methoxyacetaldehyde in ethanol to form an imine.
- Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine.
- Alkylation : The amine is alkylated with 2-(dimethylamino)ethyl chloride (K₂CO₃, DMF).
Data Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | EtOH, RT, 12h | 88% | |
| 2 | NaBH₃CN, MeOH | 74% | |
| 3 | K₂CO₃, DMF, 60°C | 65% |
Total Yield : ~42%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Total Yield |
|---|---|---|---|
| N-Arylation | High regioselectivity | Multi-step, costly catalysts | 37% |
| Organometallic | Rapid ketone formation | Cryogenic conditions | 49% |
| Reductive Amination | One-pot simplicity | Moderate stereocontrol | 42% |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It is also used in the development of fluorescent probes for imaging studies.
Medicine: The compound has potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It is also being investigated for its potential use in cancer treatment.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups distinguish it from other acetamides:
- Dimethylaminoethyl chain: Improves water solubility and basicity, contrasting with N-(4-methoxyphenyl)acetamide (), which has a simpler methoxyphenyl group and sulfur-based substituents .
- Methoxyacetamide backbone : Common in agrochemicals (e.g., alachlor , ) but modified here for pharmaceutical use by replacing chloro groups with nitrogen-based substituents .
Molecular Weight and Physicochemical Properties
Comparatively:
- N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (): 358.43 g/mol. The quinoline core increases molecular weight and likely alters bioavailability .
Data Table: Key Comparisons
*Estimated based on structural formula.
Research Findings and Implications
- Structural Optimization: The dimethylaminoethyl group in the target compound may improve solubility compared to analogs with bulkier substituents (e.g., morpholinomethyl in ) .
- Bioactivity Gaps : Unlike antimicrobial acetamides (), the target’s lack of sulfur or nitro groups () suggests divergent mechanisms of action .
- Safety Profile : The absence of toxic substituents (e.g., chlorine in ) positions it closer to pharmaceuticals like phenacetin (), a historic analgesic .
Biological Activity
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H21N3O2
- Molecular Weight : 251.33 g/mol
- CAS Number : 69060225
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which is crucial for cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
- Antitumor Activity : Research indicates that derivatives related to this compound exhibit antitumor properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Biological Activities
- Anticancer Properties
- Antiviral Activity
-
Enzyme Inhibition
- The compound has been noted for its ability to inhibit specific enzymes, which can lead to therapeutic benefits in conditions where enzyme activity contributes to disease pathology.
Case Study 1: Antitumor Efficacy
A study evaluated the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound was administered to mice subjected to neurotoxic agents. Behavioral assays indicated improvements in memory and learning functions, suggesting potential neuroprotective effects via AChE inhibition.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
